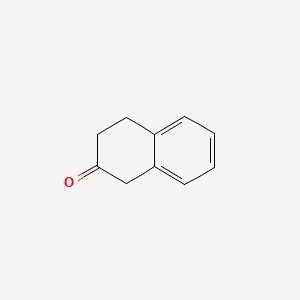

2-Tetralone

描述

属性

IUPAC Name |

3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZIWSINLBROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060193 | |

| Record name | 2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-93-8 | |

| Record name | 2-Tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Naphthalenone, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46ZZ833BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Spectroscopic Deep Dive: Unraveling the Molecular Signature of 2-Tetralone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetralone, with the chemical formula C₁₀H₁₀O, is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals.[1] Its rigid, conformationally restrained scaffold makes it an attractive building block in drug discovery. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into its molecular architecture and behavior. This document is designed to be a practical resource for scientists, enabling confident identification and characterization of this important synthetic intermediate.

Chemical Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound and the numbering convention used for assigning signals.

References

2-Tetralone synthesis from naphthalene derivatives

An In-depth Technical Guide to the Synthesis of 2-Tetralone from Naphthalene Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or 3,4-dihydronaphthalen-2(1H)-one, is a pivotal bicyclic ketone intermediate in the synthesis of complex molecular scaffolds.[1] Its rigid framework and versatile reactivity make it a valuable building block in medicinal chemistry, notably for constructing a range of pharmaceutical agents, including dopamine receptor agonists and other neurologically active compounds.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound originating from naphthalene and its immediate derivatives. We will dissect the core chemical transformations, offer detailed experimental protocols derived from established literature, and analyze the strategic considerations essential for laboratory-scale synthesis and process development.

Strategic Overview of Synthetic Pathways

The synthesis of this compound from the flat, aromatic naphthalene system fundamentally requires the selective dearomatization and oxidation of one of the aromatic rings.[3] The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The most prevalent and practical approaches can be broadly categorized into three distinct strategies:

-

Reductive Dearomatization of 2-Naphthyl Ethers: A classic and reliable method involving a Birch-type reduction to form an enol ether, which is subsequently hydrolyzed.

-

Oxidation of Tetralin: A direct approach that leverages the pre-hydrogenated naphthalene derivative, tetralin, but faces challenges in regioselectivity.

-

Isomerization from 1-Tetralone: An indirect but powerful route for specific substitution patterns, involving a multi-step rearrangement of the more common 1-tetralone isomer.

The following diagram illustrates these primary transformations starting from the common precursor, naphthalene.

References

2-Tetralone: A Cornerstone Precursor for Complex Molecular Architectures

An In-depth Technical Guide for Synthetic and Medicinal Chemists

Foreword

In the landscape of organic synthesis, certain molecular scaffolds distinguish themselves not by their own complexity, but by the vast potential they unlock. 2-Tetralone, or 3,4-dihydronaphthalen-2(1H)-one, is a paramount example of such a foundational precursor.[1] Its unique fusion of a reactive ketone within a bicyclic aromatic framework provides a rich playground for synthetic manipulation, serving as a critical starting point for a diverse array of pharmaceuticals and natural products.[2][3] This guide moves beyond a simple recitation of reactions; it aims to provide a senior scientist’s perspective on the inherent reactivity of the this compound core and how this reactivity can be strategically channeled to construct molecules of significant therapeutic and biological interest. We will explore the causality behind key transformations, present validated protocols, and illustrate the logical flow from this simple precursor to complex target molecules.

The this compound Scaffold: Properties and Intrinsic Reactivity

This compound is a colorless oil and a ketone derivative of tetralin.[1] Its synthetic utility stems from three primary reactive zones: the carbonyl group, the adjacent α-carbons, and the aromatic ring. The interplay between the electron-withdrawing ketone and the electron-donating aromatic system dictates the regiochemical outcomes of many transformations.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molar Mass | 146.189 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.106 g/mL |

| Melting Point | 18 °C |

| Boiling Point | 70–71 °C / 0.25 mmHg |

Data sourced from Wikipedia.[1]

The true power of this compound lies in the predictable and versatile reactivity of its α-protons. Their acidity allows for facile enolate formation, opening the door to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions directly adjacent to the carbonyl group. This predictable enolate chemistry is the cornerstone of its role as a precursor.

Caption: Core reactive sites of the this compound scaffold.

Foundational Synthetic Transformations

The following sections detail key synthetic methodologies where this compound serves as a pivotal precursor. Each protocol is presented as a self-validating system, grounded in established chemical principles.

α-Functionalization: The Gateway to Substitution

The most common manipulation of the this compound core involves the formation of an enolate followed by reaction with an electrophile. This strategy allows for the precise installation of alkyl, halo, nitro, and other functional groups at the C1 and C3 positions.

Causality: The choice of base and reaction conditions is critical for controlling mono- versus di-alkylation and for preventing unwanted side reactions. For instance, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures rapid and complete enolate formation, minimizing self-condensation.

Protocol: α-Bromination of 1-Tetralone (Illustrative for Tetralones)

Note: This protocol for the related 1-tetralone demonstrates a common halogenation procedure applicable to the tetralone family. 2-Bromo-1-tetralone derivatives have shown potential as antitumor and antifungal agents.[4]

-

Preparation: Dissolve 1-tetralone (1 equivalent) in a suitable solvent such as ethyl ether or carbon disulfide in a flask equipped with a dropping funnel and a stirrer.[4]

-

Bromination: Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. The disappearance of the bromine color indicates consumption.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature. Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any generated HBr, followed by a wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-tetralone derivative.[4] Purification can be achieved via column chromatography or recrystallization.

Caption: General workflow for α-functionalization of this compound.

The Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6] this compound is an excellent substrate for this reaction, where it acts as the enolizable ketone, enabling the construction of a new six-membered ring. This methodology is fundamental to the synthesis of steroids, terpenoids, and other polycyclic natural products.[5][7]

Causality: The reaction sequence is designed to first form a 1,5-dicarbonyl intermediate via Michael addition.[8] The spatial proximity of the two carbonyl groups in this intermediate then thermodynamically favors an intramolecular aldol condensation to form a stable six-membered ring.[9]

Protocol: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone (Illustrative)

Note: This classic protocol illustrates the sequence. In an analogous reaction, this compound would replace 2-methylcyclohexanone to build a tricyclic system.

-

Enolate Formation: In a round-bottom flask, dissolve the ketone (e.g., this compound, 1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of a base such as sodium ethoxide.

-

Michael Addition: Cool the mixture in an ice bath. Slowly add methyl vinyl ketone (MVK) (1 equivalent). Stir the reaction at room temperature until the Michael addition is complete (monitored by TLC). This forms the 1,5-dicarbonyl intermediate.[7]

-

Aldol Condensation & Dehydration: Heat the reaction mixture to reflux. The base will catalyze the intramolecular aldol condensation, followed by dehydration, to form the α,β-unsaturated cyclic ketone product.[6][7]

-

Workup and Isolation: After cooling, neutralize the reaction with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.

Caption: The two-stage mechanism of the Robinson Annulation.

Asymmetric Synthesis: Accessing Chiral Scaffolds

The creation of stereocenters is paramount in drug development. The carbonyl group of this compound is a prime target for asymmetric reduction to produce chiral tetralols, which are valuable intermediates.[10] Modern catalysis offers powerful solutions, including transition-metal-catalyzed asymmetric hydrogenation and biocatalysis.

Causality: Iridium- and Ruthenium-based catalysts, featuring chiral ligands, create a chiral environment around the ketone, directing the delivery of hydrogen from one face of the carbonyl to produce one enantiomer in high excess.[11][12] This dynamic kinetic resolution asymmetric hydrogenation (DKR-AH) is particularly effective for α-substituted tetralones.[12][13]

Protocol: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation (DKR-AH) of an α-Substituted Tetralone

Note: This protocol is adapted from a method used in the gram-scale synthesis of the breast cancer drug (+)-elacestrant.[12][13]

-

Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with the α-substituted tetralone substrate (1 equivalent), the iridium catalyst complex (e.g., [Ir(cod)Cl]₂ with a chiral ligand, specified in the literature), and a base (e.g., tBuONa, 20 mol%).[12]

-

Solvent and Hydrogenation: Add a degassed solvent (e.g., THF). Seal the vessel, remove it from the glovebox, and purge it with high-purity hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 atm H₂).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for the required time (e.g., 12-24 hours). Monitor the reaction for completion by TLC or HPLC.

-

Workup and Isolation: Carefully vent the hydrogen gas. Quench the reaction with a saturated ammonium chloride solution. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting enantioenriched alcohol is purified by column chromatography. High enantiomeric and diastereomeric ratios are typically achieved (>99:1 er, >20:1 dr).[12]

Applications in Pharmaceutical and Natural Product Synthesis

The true measure of a precursor's value is in the complexity and utility of the molecules it helps create. Tetralone derivatives are key structural motifs in a wide range of natural products and serve as scaffolds for drugs targeting various diseases.[2][3][14]

| Compound/Class | Key Reaction from Tetralone | Therapeutic Area / Significance |

| (+)-Elacestrant | α-Arylation, followed by Iridium-catalyzed DKR-AH | FDA-approved oral drug for metastatic breast cancer.[12][13] |

| Sertraline Precursors | Friedel-Crafts Alkylation | Sertraline is a widely used antidepressant (SSRI).[14][15] |

| Nepinalone | α-Functionalization | Pharmaceutical drug intermediate.[1] |

| Aristelegone-A | Friedel-Crafts Acylation, Intramolecular Cyclization | Natural product used in traditional Chinese medicine.[2][16] |

| Alkaloids & Terpenoids | Robinson Annulation, Cyclizations | Broad class of bioactive natural products with antitumor and other activities.[2][7][17] |

| Multifunctional AD Agents | Synthesis of α,β-unsaturated derivatives (Chalcones) | Investigational compounds for Alzheimer's Disease, inhibiting AChE, MAO-B, and Aβ aggregation.[18] |

Conclusion

This compound is far more than a simple bicyclic ketone; it is a master key for unlocking complex molecular designs. Its well-defined and predictable reactivity at the α-carbon, the carbonyl group, and the aromatic ring provides chemists with a reliable and versatile platform. From the elegant construction of fused rings via the Robinson annulation to the precise installation of stereocenters through asymmetric catalysis, the applications of this compound are a testament to the power of fundamental organic reactions in solving modern synthetic challenges. As researchers continue to seek novel molecular entities for medicine and materials science, the humble this compound scaffold will undoubtedly remain a central and indispensable precursor in the synthetic chemist's toolbox.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 4. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. Robinson Annulation | ChemTalk [chemistrytalk.org]

- 7. byjus.com [byjus.com]

- 8. fiveable.me [fiveable.me]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Tetralone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-tetralone scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by this compound derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data from seminal studies, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives as potential therapeutic candidates.

Introduction: The this compound Scaffold - A Gateway to Diverse Bioactivity

This compound, a bicyclic aromatic ketone, is a key intermediate in organic synthesis and the structural core of numerous biologically active molecules.[1] Its rigid framework and amenability to chemical modification at various positions make it an attractive starting point for the design of novel compounds with tailored pharmacological profiles. Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of therapeutic challenges, from combating cancer and inflammation to fighting infectious diseases.[1][2] This guide will explore the key therapeutic areas where this compound derivatives have shown significant promise.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[3]

Mechanism of Action: Targeting Key Regulators of Apoptosis

Several this compound derivatives have been shown to exert their pro-apoptotic effects by targeting key proteins involved in the regulation of cell death. For instance, β-tetralone has been identified as a dual-targeting agent that interacts with both the MDM2 E3 ubiquitin kinase and the anti-apoptotic protein Bcl-w.[4][5]

-

MDM2 Inhibition: MDM2 is a critical negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, this compound derivatives can lead to the stabilization and activation of p53, which in turn can trigger apoptosis.[5]

-

Bcl-w Inhibition: Bcl-w is a member of the anti-apoptotic Bcl-2 family of proteins. Inhibition of Bcl-w by this compound derivatives can disrupt the balance between pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[4][5]

This dual-targeting mechanism provides a robust strategy for inducing cancer cell death.

Quantitative Assessment of Anticancer Potency

The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

| Derivative Type | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2,6-dihaloarylchalcone | Hela (Cervix) | 3.5 | [6][7] |

| 2,6-dihaloarylchalcone | MCF-7 (Breast) | 4.5 | [6][7] |

| 2-pyrazoline derivative | Hela (Cervix) | > 25 | [6] |

| 2-thioxopyrimidine derivative | Hela (Cervix) | 10.5 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells containing the cells. Include a vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

-

Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[2]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

This compound derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the Macrophage Migration Inhibitory Factor (MIF).[10][11] MIF is a pro-inflammatory cytokine that plays a crucial role in various immune and inflammatory responses.[10][11]

Mechanism of Action: Inhibition of MIF Tautomerase Activity

Certain E-2-arylmethylene-1-tetralone derivatives have been demonstrated to bind to the active site of MIF, thereby inhibiting its unique tautomerase enzymatic activity.[4][10][11] This inhibition sets off a cascade of anti-inflammatory effects:

-

Reduced Pro-inflammatory Mediators: Inhibition of MIF leads to a significant reduction in the production of reactive oxygen species (ROS) and nitrite.[10][11]

-

Suppression of NF-κB Activation: The activation of the critical inflammatory transcription factor, NF-κB, is suppressed.[10][11]

-

Decreased Pro-inflammatory Cytokine Expression: Consequently, the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and the chemokine CCL-2 in macrophages is diminished.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. atcc.org [atcc.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. protocols.io [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Tetralone: Synthesis, Safety, and Applications in Advanced Material and Pharmaceutical Development

Introduction: The Versatile Scaffolding of 2-Tetralone

This compound, systematically known as 3,4-dihydronaphthalen-2(1H)-one, is a bicyclic ketone with the chemical formula C₁₀H₁₀O.[1] This seemingly simple organic molecule serves as a pivotal building block in the synthesis of a wide array of complex chemical entities. Its rigid, yet functionalizable, tetralin framework makes it a valuable precursor in the development of pharmaceuticals and advanced functional materials. This guide provides an in-depth exploration of this compound, from its fundamental properties and safety considerations to its practical applications in drug discovery and materials science, offering researchers and development professionals a comprehensive resource.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 530-93-8 to this compound.[1][2]

A summary of its key physicochemical properties is presented in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 530-93-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molar Mass | 146.19 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or low melting solid | [3] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 131 °C at 11 mmHg | [3] |

| Density | 1.106 g/mL at 25 °C | [1][3] |

| Solubility | Insoluble in water | [3] |

| Refractive Index | n20/D 1.560 | [3] |

Comprehensive Safety and Handling Protocol

A thorough understanding of the safety profile of this compound is critical for its responsible handling in a research and development setting. This section outlines the known hazards and provides robust protocols for safe use.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][4]

The corresponding GHS hazard statements are H315, H319, and H335.[2][4]

Toxicological Data Summary

| Metric | Value (for α-tetralone) | Species | Route | Source(s) |

| LD50 | 810 µL/kg | Rat | Oral | [5][6] |

| LD50 | >2 mL/kg | Rabbit | Dermal | [7] |

| LC50 | 4.92 mg/L/4h | Rat | Inhalation | [5] |

Given the structural similarity, it is prudent to handle this compound with a comparable level of caution as α-tetralone, assuming it to be harmful if swallowed and potentially toxic if inhaled.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when working with this compound.

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]

-

Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Strategic Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogs is a cornerstone of its utility. A variety of synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Classic and Modern Synthetic Approaches: An Overview

Historically, this compound was first prepared by the dehydrohalogenation of 3-chloro-2-tetralol.[1] Modern methods offer greater versatility and efficiency. One prominent approach involves the Friedel-Crafts acylation of an appropriate aromatic precursor with a succinic anhydride derivative, followed by subsequent reduction and cyclization steps. Another common strategy is the reductive cleavage of 2-naphthyl ethers.[1]

More contemporary methods, such as metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters, offer simplified reaction conditions and broad substrate scope.[9]

Experimental Protocol: Synthesis of 5-Methoxy-2-Tetralone

The following protocol details the synthesis of 5-methoxy-2-tetralone, a key intermediate in the production of the dopamine agonist Rotigotine, used in the treatment of Parkinson's disease. This multi-step synthesis showcases a practical application of fundamental organic reactions.

Step 1: Acylation of 3-Methoxyphenylacetic Acid

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1.66 g (10 mmol) of 3-methoxyphenylacetic acid.

-

In the dropping funnel, prepare a solution of 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the reaction vessel to 55 °C in an oil bath.

-

Slowly add the thionyl chloride/DMF solution to the reaction flask.

-

After the addition is complete, increase the temperature to 90 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Recrystallize the resulting 3-methoxyphenylacetyl chloride from n-hexane to yield the purified product.

Step 2: Friedel-Crafts Acylation and Cyclization

-

In a suitable reaction vessel, under an inert atmosphere, react the purified 3-methoxyphenylacetyl chloride with ethylene gas in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a chlorinated solvent (e.g., dichloromethane).

-

The reaction is typically carried out at low temperatures (e.g., -10 °C to 0 °C) for 3-6 hours.

-

After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent such as toluene.

-

The crude product containing 5-methoxy-2-tetralone is then purified.

Step 3: Purification via Bisulfite Adduct Formation

-

React the crude product with a saturated solution of sodium bisulfite. This forms a solid adduct with the ketone, which can be isolated by filtration.

-

Treat the isolated adduct with a base, such as sodium carbonate, to regenerate the purified 5-methoxy-2-tetralone.

This synthetic pathway is illustrated in the workflow diagram below.

Caption: Synthetic workflow for 5-methoxy-2-tetralone.

Applications in Drug Development and Materials Science

The tetralone scaffold is a privileged structure in medicinal chemistry and a versatile building block in materials science.

A Precursor to Potent Pharmaceuticals

This compound and its derivatives are key intermediates in the synthesis of a range of pharmaceuticals. The structural rigidity of the tetralone core allows for the precise spatial orientation of functional groups, which is crucial for binding to biological targets.

-

Nepinalone: A non-steroidal anti-inflammatory drug (NSAID).

-

L-687,384: An investigational drug with potential applications in neuroscience.

-

Napamezole: An α₂-adrenergic antagonist.

-

Spirodone: An antipsychotic agent.

-

Trioxifene: A selective estrogen receptor modulator (SERM).[1]

The synthesis of these complex molecules often begins with the functionalization of the this compound core, highlighting its importance as a starting material in multi-step synthetic campaigns.

A Potential Scaffold for Advanced OLED Materials

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED device is critically dependent on the molecular structure of the organic materials used in its various layers, including the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL).

While direct applications of this compound itself in OLEDs are not widely reported, its structural motifs are highly relevant to the design of novel OLED materials. The rigid bicyclic framework of tetralone can serve as a core scaffold onto which electronically active moieties can be appended.

-

Hole Transporting Materials (HTMs): The tetralone structure could be functionalized with electron-donating groups, such as triarylamines, to create molecules with high hole mobility and appropriate HOMO energy levels for efficient hole injection and transport.[10] The rigidity of the tetralone core could also contribute to the formation of stable amorphous films, which is desirable for device longevity.

-

Emissive Dopants: By attaching chromophoric units to the tetralone scaffold, it is possible to create novel fluorescent emitters. The tetralone core could serve to sterically isolate the emissive units, preventing aggregation-caused quenching and leading to higher quantum efficiencies.

-

Host Materials: The high triplet energy that could potentially be achieved with a suitably modified tetralone structure makes it a candidate for host materials in phosphorescent OLEDs (PhOLEDs), where it is crucial to prevent back-energy transfer from the phosphorescent dopant to the host.

The logical relationship for the potential application of this compound in OLED material design is depicted below.

Caption: Logical pathway for this compound in OLED material design.

Conclusion

This compound (CAS No. 530-93-8) is a chemical intermediate of significant industrial and academic interest. Its versatile reactivity and rigid structural framework make it an invaluable tool for synthetic chemists in both pharmaceutical and materials science research. A comprehensive understanding of its safety profile and handling requirements is essential for its use in the laboratory. As the demand for novel therapeutics and advanced electronic materials continues to grow, the strategic application of foundational building blocks like this compound will undoubtedly play a crucial role in driving innovation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-Tetralone in Common Organic Solvents

Abstract

2-Tetralone (CAS 530-93-8), a bicyclic ketone, serves as a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its efficacy in synthetic routes is profoundly dependent on its interaction with various solvent systems. A thorough understanding of its solubility is therefore not merely academic but a prerequisite for process optimization, reaction kinetics control, and product purification. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental physicochemical principles and supported by detailed experimental protocols for its empirical determination. We will explore the theoretical underpinnings of its solubility, present available data, and offer robust methodologies for researchers to generate reliable solubility profiles in their own laboratory settings.

The Molecular Basis of this compound's Solubility

The solubility of any compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3] this compound, with the molecular formula C₁₀H₁₀O, possesses a dual chemical nature that dictates its solubility behavior.[4][5]

-

Nonpolar Character: The fused benzene and cyclohexane rings form a substantial hydrophobic hydrocarbon backbone. This region interacts favorably with nonpolar solvents through London dispersion forces.

-

Polar Character: The carbonyl (C=O) group at the second position of the tetralin framework introduces significant polarity and a dipole moment.[6] This ketone functional group can engage in dipole-dipole interactions with polar organic solvents.

This structural dichotomy suggests that this compound will exhibit broad solubility in solvents of intermediate polarity and good solubility in many common polar and nonpolar organic solvents, but poor solubility in highly polar protic solvents like water.[1][4]

Caption: Intermolecular forces governing this compound solubility.

Physicochemical Properties of this compound

A baseline understanding of this compound's physical properties is essential for interpreting its solubility.

| Property | Value | Source |

| CAS Number | 530-93-8 | [2][4] |

| Molecular Formula | C₁₀H₁₀O | [4][5] |

| Molecular Weight | 146.19 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid or low melting solid | [1][4] |

| Melting Point | 18 °C (64.4 °F) | [4][7] |

| Boiling Point | 131-133 °C @ 11 mmHg | [4][7] |

| Density | 1.106 g/mL at 25 °C | [2][4] |

| Water Solubility | Insoluble | [4][7] |

Qualitative Solubility Profile

| Solvent Class | Solvent Example | Reported Solubility | Source |

| Protic Polar | Ethanol | Soluble | [6] |

| Aprotic Polar | Chloroform | Slightly Soluble | [4][8] |

| Ethyl Acetate | Slightly Soluble | [4][8] | |

| Ether | Soluble | [6] | |

| Nonpolar | Toluene | Assumed Soluble (based on structure) | N/A |

| Hexane | Assumed Low Solubility (based on structure) | N/A | |

| Aqueous | Water | Insoluble | [1][4][7] |

Note: "Assumed" solubility is an expert inference based on chemical principles, pending experimental verification.

Experimental Protocols for Quantitative Solubility Determination

Given the scarcity of published data, empirical determination is often necessary. The following protocols are robust, reliable, and can be adapted for various organic solvents. The traditional shake-flask method followed by gravimetric or spectroscopic analysis is the gold standard for determining thermodynamic solubility.[9][10]

Protocol 1: Gravimetric Determination (Shake-Flask Method)

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent and is considered highly accurate.[11][12]

Principle: A saturated solution is prepared by allowing excess solute to equilibrate with the solvent. A known volume of the saturated supernatant is then evaporated, and the mass of the remaining solute is determined.[11]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[12]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. A shaker bath or magnetic stirrer in a temperature-controlled environment is ideal.[9]

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

Gravimetry:

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a temperature below the solute's decomposition point may be required.

-

Once the solvent is removed, dry the dish containing the this compound residue in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[11]

-

-

Calculation:

-

Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of dish)

-

Solubility (g/L) = (Mass of dissolved this compound / Volume of aliquot)

-

Caption: Workflow for Gravimetric Solubility Determination.

Protocol 2: UV-Visible Spectroscopic Determination

This method is faster than the gravimetric approach and requires less material. It relies on the solute having a distinct UV-Vis absorbance profile in the chosen solvent.[13][14]

Principle: The concentration of a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve constructed from standards of known concentrations, according to the Beer-Lambert Law.[15]

Step-by-Step Methodology:

-

Wavelength Scan: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard at the determined λ_max.

-

Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution by following steps 1-3 of the Gravimetric protocol (Section 4.1).

-

Sampling and Dilution:

-

Withdraw a precise volume of the clear, filtered supernatant.

-

Dilute this aliquot quantitatively with the solvent to bring its absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.

-

-

Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Concentration of Saturated Solution = (Concentration of diluted sample) x (Dilution Factor)

-

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion and Field Insights

This compound's solubility is a direct consequence of its hybrid molecular structure, featuring both significant nonpolar and polar regions. This makes it a versatile intermediate, soluble in a range of common organic solvents from moderately polar ethers and alcohols to less polar aromatics. Its insolubility in water is a key characteristic to be leveraged in extraction and purification processes.

For the drug development professional, the lack of readily available quantitative solubility data necessitates in-house determination. The choice between the gravimetric and spectroscopic method depends on available resources; the former provides direct, highly accurate data, while the latter offers higher throughput. Both protocols, when executed with care, provide the self-validating, trustworthy data required for robust process development and optimization.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. chembk.com [chembk.com]

- 5. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 530-93-8: this compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. 530-93-8 CAS MSDS (beta-Tetralone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. m.youtube.com [m.youtube.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scirp.org [scirp.org]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

A Historical Synthesis of 2-Tetralone: Foundational Methods and Strategic Evolution

An In-depth Technical Guide

Executive Summary

2-Tetralone, a ketone derivative of tetralin, is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its rigid, bicyclic scaffold serves as a foundational building block for a diverse array of complex molecules and approved drugs, including nepinalone, napamezole, and trioxifene.[1] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth, historical analysis of the core synthetic methods developed for this compound. We will move beyond procedural listings to explore the mechanistic rationale and strategic considerations that have driven the evolution of its synthesis, from the seminal preparations of the late 19th century to more refined, contemporary approaches. This whitepaper will detail key methodologies, including the reductive cleavage of naphthyl ethers, intramolecular Friedel-Crafts cyclizations, and various transformations of naphthalene derivatives, offering field-proven insights into the causality behind experimental choices.

Introduction: The this compound Scaffold

This compound, systematically named 3,4-dihydronaphthalen-2(1H)-one, is a colorless liquid with the molecular formula C₁₀H₁₀O.[1] Its structure is characterized by a benzene ring fused to a cyclohexanone ring. This unique combination of aromaticity and a reactive cyclic ketone moiety makes it a versatile and highly valuable precursor in medicinal chemistry and materials science.

The historical significance of this compound dates back to 1893, when Eugen Bamberger and Wilhelm Lodter first reported its synthesis through the dehydrohalogenation of 3-chloro-2-tetralol using a hot alkali solution.[1] Since this initial discovery, the pursuit of more efficient, scalable, and environmentally benign routes to this compound and its derivatives has continued, reflecting its enduring importance. This guide chronicles that journey, examining the major historical strategies that have become textbook examples of synthetic organic chemistry.

Foundational Synthesis Strategies

The earliest methods established the fundamental transformations required to construct the this compound core. These strategies often relied on multi-step sequences and harsh reagents but laid the critical groundwork for all subsequent developments.

Reductive Cleavage of 2-Naphthyl Ethers

One of the most classical and enduring methods for preparing this compound involves the reductive cleavage of 2-naphthyl ethers, such as 2-methoxynaphthalene. This approach leverages the Birch reduction, a powerful reaction that selectively reduces electron-rich aromatic systems.

Mechanistic Rationale: The Birch reduction of a 2-alkoxynaphthalene proceeds via a well-established mechanism. An alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol proton source generates solvated electrons. These electrons attack the naphthalene ring system to form a radical anion. The ring is selectively reduced to afford a 1,4-dihydro intermediate. The resulting enol ether is unstable and is readily hydrolyzed under acidic conditions to reveal the ketone functionality of this compound. The choice of a 2-alkoxy substituent is critical as it directs the regiochemistry of the reduction and ultimately yields the desired 2-keto product upon hydrolysis.

Figure 1: Workflow for this compound synthesis via Birch reduction.

Experimental Protocol: Synthesis of 6-Methoxy-2-Tetralone

This protocol is adapted from a process for preparing methoxy-substituted 2-tetralones, which are valuable pharmaceutical intermediates.[2][3]

-

Setup: A four-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Reaction Mixture: To the flask, add 1,6-dimethoxynaphthalene (1 part by weight), anhydrous ethanol (8.8 parts by weight), and liquid ammonia (0.06 parts by weight). Stir until all solids are dissolved.

-

Reduction: While stirring, add metallic sodium (1 part by weight) in small portions. The rate of addition should be controlled to maintain the reaction temperature between 25-35°C.

-

Quenching & Hydrolysis: After the sodium is consumed, cautiously add water dropwise to the reaction mixture. Distill off the ethanol and ammonia. The remaining oil layer is separated and refluxed with dilute hydrochloric acid to facilitate hydrolysis of the enol ether to the ketone.

-

Workup: After hydrolysis is complete (monitored by TLC or HPLC), the oil layer containing the product is separated, washed, and purified, yielding the target methoxy-2-tetralone.

Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a powerful route to cyclic ketones through intramolecular cyclization.[4] For this compound, this typically involves the cyclization of a phenylacetic acid derivative with an ethylene unit, which is often generated in situ.

Mechanistic Rationale: The classical approach requires converting a substituted phenylacetic acid into its more reactive acid chloride. In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), the acid chloride is activated. This complex then reacts with an alkene (like ethylene) in an acylation step. The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution (the Friedel-Crafts part of the reaction), where the newly formed acyl chain attacks the electron-rich phenyl ring to form the six-membered ring of the tetralone system. The choice of a potent Lewis acid is crucial to activate the acylating agent and facilitate the ring closure.

A more modern, "cleaner" variation of this strategy avoids the use of stoichiometric AlCl₃ and chlorinated solvents.[5] This single-stage process reacts a phenylacetic acid directly with a 1-alkene in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. The TFAA forms a highly reactive mixed anhydride with the phenylacetic acid, which then acylates the alkene, followed by an acid-catalyzed cycloalkylation onto the aromatic ring.[5]

Figure 2: Simplified mechanism of Friedel-Crafts acylation-cyclization.

Experimental Protocol: Synthesis of 5-Methoxy-2-Tetralone

This protocol is based on a patented method involving a Friedel-Crafts acylation-cyclization sequence.[6]

-

Acid Chloride Formation: In a three-necked flask, react 3-methoxyphenylacetic acid (10 mmol) with thionyl chloride (10 mL) and a catalytic amount of N,N-dimethylformamide (DMF) at 80-90°C for 3 hours. Monitor the reaction by TLC.

-

Purification: After the reaction is complete, excess thionyl chloride is removed under reduced pressure. The crude 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.

-

Acylation & Cyclization: The purified acid chloride is dissolved in a suitable solvent. In the presence of a Lewis acid catalyst, ethylene gas is bubbled through the solution under controlled temperature and pressure. This step forms the acylated intermediate which then cyclizes.

-

Workup and Purification: The reaction mixture is quenched carefully with water/ice. The product is extracted into an organic solvent. The organic layer is then treated with a saturated sodium bisulfite solution to form a solid adduct. The adduct is filtered and then treated with sodium carbonate to regenerate the purified 5-methoxy-2-tetralone.

Syntheses from Naphthalene and Tetralin

Directly utilizing the C₁₀ framework of naphthalene or its partially hydrogenated form, tetralin, represents another major historical avenue for this compound synthesis.

Direct Oxidation of Tetralin

The selective oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) at the C2 position is a direct and atom-economical approach. Historically, this has been achieved with various oxidizing agents.

Rationale and Methodology: The challenge in this method lies in achieving regioselectivity. Oxidation can occur at either the C1 or C2 position. Modern methods have improved this selectivity. For instance, visible light-promoted photocatalytic oxidation of tetralin using a modified polymeric carbon nitride (PCN) catalyst and air as the oxidant can produce this compound.[7] Older methods often relied on reagents like chromium trioxide in acetic acid, which, while effective, generated significant toxic waste.[8] The reaction proceeds by activating the benzylic C-H bonds of the tetralin ring, leading to the formation of the ketone.

Data Summary: Oxidation of Naphthalene Derivatives

| Starting Material | Oxidizing Agent / Catalyst | Product | Key Feature | Reference |

| Naphthalene | V₂O₅, air, 450-480°C | Phthalic Anhydride | Ring-opening oxidation | [8][9] |

| Naphthalene | CrO₃, Acetic Acid | 1,4-Naphthoquinone | Selective oxidation | [8][9] |

| Tetralin | Boron-doped PCN, Visible Light, Air | This compound | Clean, photocatalytic C-H oxidation | [7] |

Conclusion: An Evolving Synthetic Landscape

The historical synthesis of this compound is a compelling narrative of chemical innovation. From the foundational Birch reductions and Friedel-Crafts cyclizations that defined the early 20th century to the development of cleaner, more efficient photocatalytic and single-stage processes, the approaches have evolved significantly. Early methods, while groundbreaking, were often hampered by harsh reagents, multiple steps, and environmental concerns. The modern syntheses, such as the TFAA-mediated acylation-cycloalkylation, demonstrate a clear trajectory towards greater efficiency, safety, and sustainability.[5] For researchers and drug development professionals, understanding this historical evolution provides not only a toolbox of synthetic methods but also a deeper appreciation for the strategic thinking that underpins the art and science of organic synthesis. The enduring importance of the this compound scaffold ensures that the quest for even better synthetic routes will continue.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Process For The Preparation Of Methoxy 2 Tetralones [quickcompany.in]

- 3. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Tetralone

Abstract

2-Tetralone, a key bicyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of numerous pharmaceutical agents and complex organic molecules.[1][2] Its reactivity and utility are profoundly influenced by a fundamental chemical principle: keto-enol tautomerism. This guide provides an in-depth exploration of the dynamic equilibrium between the keto and enol forms of this compound. We will dissect the structural nuances of the tautomers, the mechanistic pathways of their interconversion under acidic and basic conditions, and the critical factors that govern the position of the equilibrium. Furthermore, this document outlines robust experimental protocols for the characterization and quantification of these species, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and manipulating this crucial chemical behavior.

Introduction: The Principle of Tautomerism

Tautomerism describes a chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[3] This interconversion typically involves the migration of a proton, a process known as prototropy.[4] Keto-enol tautomerism is a classic and highly significant example, representing the equilibrium between a carbonyl compound (the "keto" form) and its corresponding vinyl alcohol (the "enol" form).[5][6]

It is critical to distinguish tautomers from resonance structures. Tautomers are distinct chemical compounds with different atomic arrangements that can, in principle, be isolated, whereas resonance forms are different representations of the electron distribution within a single molecule.[7][8] For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[8] However, structural and environmental factors can significantly shift this equilibrium, enhancing the population of the enol tautomer and altering the molecule's chemical properties.[5][9]

The this compound Equilibrium: A Case of Conjugative Stabilization

This compound, with the IUPAC name 3,4-dihydronaphthalen-2(1H)-one, possesses α-hydrogens (protons on the carbon atom adjacent to the carbonyl group), which are essential for tautomerization to occur.[8] The presence of the fused benzene ring introduces a critical stabilizing element for one of its potential enol forms.

The keto form of this compound exists in equilibrium with two possible enol tautomers. However, these enol forms are not energetically equivalent.

-

Enol Form A (3,4-Dihydronaphthalen-2-ol): This tautomer features a carbon-carbon double bond that is conjugated with the aromatic π-system of the benzene ring. This extended conjugation provides significant resonance stabilization.

-

Enol Form B (1,4-Dihydronaphthalen-2-ol): In this form, the double bond is isolated within the alicyclic ring and is not conjugated with the aromatic system.

Due to the energetic advantage conferred by extended conjugation, the equilibrium predominantly involves the interconversion between the keto form and Enol Form A.[10]

A diagram of the tautomeric equilibrium of this compound.

Mechanistic Pathways of Interconversion

The tautomerization of this compound is typically slow in neutral media but is readily catalyzed by the presence of acid or base.[7] Understanding these catalytic pathways is essential for controlling reaction outcomes.

Acid-Catalyzed Tautomerization

Under acidic conditions, the process involves two key proton transfer steps. The primary role of the acid catalyst is to activate the carbonyl group, making the α-hydrogen more susceptible to removal.

Mechanism:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid (H-A), forming a resonance-stabilized oxonium ion. This step increases the electrophilicity of the carbonyl carbon.

-

Deprotonation at the α-Carbon: A weak base (A⁻ or a solvent molecule) removes a proton from the α-carbon. The electrons from the C-H bond then form the C=C double bond, and the π-electrons from the carbonyl move to the oxygen, neutralizing its charge and forming the enol.[8]

Acid-Catalyzed Enolization Mechanism

Base-Catalyzed Tautomerization

In the presence of a base, the mechanism proceeds via the formation of a highly nucleophilic intermediate known as an enolate ion.

Mechanism:

-

Deprotonation at the α-Carbon: A base removes an acidic α-hydrogen, forming a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom.[8]

-

Protonation of the Enolate: The oxygen atom of the enolate is protonated by a proton source (typically the conjugate acid of the base or the solvent), yielding the enol form.[7]

Base-Catalyzed Enolization Mechanism

Factors Governing the Tautomeric Equilibrium

The precise ratio of keto to enol forms at equilibrium is not fixed; it is a dynamic state influenced by several interconnected factors.[3][9]

-

Solvent Polarity: The solvent plays a crucial role in stabilizing the different tautomers.[3] Polar protic solvents can form hydrogen bonds with the carbonyl group of the keto form, stabilizing it. Conversely, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding if a suitable acceptor is present, although this is less of a factor for this compound itself.[5] The dielectric constant of the medium can significantly impact the equilibrium.[4]

-

Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. By providing energy, an increase in temperature can help overcome activation barriers for the interconversion.[3]

-

pH: As demonstrated by the catalytic mechanisms, the pH of the solution has a profound effect on the rate at which equilibrium is achieved. While it can also influence the position of the equilibrium, its primary role is catalytic.[3]

-

Aromaticity: Aromaticity is one of the most powerful driving forces favoring enolization. While this compound's enol is stabilized by conjugation, it does not lead to the formation of a fully aromatic ring in the same way that 2,4-cyclohexadienone enolizes to phenol.[8] Nevertheless, the conjugative stabilization is the dominant structural factor for this compound.

Experimental Protocols for Characterization

The direct observation and quantification of tautomers require spectroscopic techniques that can distinguish between the unique structural features of the keto and enol forms.[4]

Spectroscopic Data Summary

| Technique | Keto Form (this compound) | Enol Form (3,4-Dihydronaphthalen-2-ol) | Rationale |

| ¹H NMR | Signal for α-protons (CH₂) ~3.5 ppm. | Signal for vinylic proton (C=CH) ~6.9 ppm. Signal for hydroxyl proton (-OH), variable. | Disappearance of the α-proton signal and appearance of a downfield vinylic proton signal is indicative of the enol. |

| ¹³C NMR | Signal for carbonyl carbon (C=O) ~195-200 ppm.[11] | Signals for sp² carbons of C=C-OH ~110-150 ppm. | The highly deshielded carbonyl carbon signal is replaced by signals characteristic of a double bond. |

| IR Spectroscopy | Strong C=O stretching absorption ~1715 cm⁻¹. | O-H stretching absorption ~3200-3600 cm⁻¹. C=C stretching absorption ~1650 cm⁻¹. | Appearance of a broad O-H band and a C=C stretch, with the disappearance of the strong carbonyl peak, confirms the enol.[12] |

| UV-Vis | Primary absorption related to benzene ring and C=O. | Bathochromic shift (to longer λ_max). | The extended π-conjugation in the enol form lowers the energy gap for electronic transitions, shifting absorption to longer wavelengths. |

Experimental Workflow: NMR Analysis of Tautomeric Equilibrium

This protocol describes a method to determine the keto:enol ratio of this compound in a given solvent.

NMR Workflow for Tautomer Quantification

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Causality: The choice of solvent is critical as it will directly influence the equilibrium position being measured.

-

Add a known quantity of an internal standard with a single, sharp resonance in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) if absolute quantification is desired.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 25 °C).

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification. A typical value is 10-30 seconds. Causality: An insufficient relaxation delay will lead to signal saturation and inaccurate integration, compromising the trustworthiness of the quantitative data.

-

-

Data Processing:

-

Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

-

Integration and Analysis:

-

Integrate the signal corresponding to the α-protons of the keto form (a singlet representing 2H).

-

Integrate the signal corresponding to the vinylic proton of the enol form (a singlet representing 1H).

-

Normalize the integrals based on the number of protons they represent. For instance, divide the integral of the keto form's α-protons by 2.

-

-

Calculation of Tautomer Ratio:

-

The molar ratio of Keto:Enol is calculated as: Ratio = (Integral of keto α-protons / 2) / (Integral of enol vinylic proton / 1)

-

Synthetic Relevance and Applications

The dual nature of this compound, existing as both an electrophile (keto form) and a nucleophile (enol/enolate form), is the cornerstone of its synthetic utility. The enol tautomer is nucleophilic at the α-carbon, allowing it to react with a wide range of electrophiles.[5] This reactivity is harnessed in key synthetic transformations, including:

-

α-Halogenation: Reaction with halogens under acidic or basic conditions.

-

Alkylation: The formation of an enolate followed by reaction with an alkyl halide to form a new C-C bond at the α-position.

-

Enol Ether Synthesis: Trapping the enol form by reaction with appropriate reagents to form stable enol ethers, which are valuable synthetic intermediates.[13]

This controlled reactivity makes this compound a fundamental building block in the total synthesis of natural products and the development of pharmaceutical drugs, including nepinalone, napamezole, and trioxifene.[1][2]

Conclusion

The keto-enol tautomerism of this compound is a clear and compelling example of how a dynamic equilibrium can dictate the chemical identity and reactivity of a molecule. The stabilization of the enol form through conjugation with the aromatic ring makes its presence more significant than in simple acyclic ketones. By understanding the underlying mechanisms of interconversion and the factors that control the equilibrium, researchers can strategically manipulate the reactivity of this compound. The analytical protocols detailed herein provide a self-validating framework for the reliable characterization and quantification of the tautomeric mixture, empowering scientists in drug discovery and organic synthesis to leverage the unique chemical properties of this versatile intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fiveable.me [fiveable.me]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. youtube.com [youtube.com]

- 11. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enol ether synthesis [organic-chemistry.org]

potential applications of 2-Tetralone in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of 2-Tetralone

Executive Summary

The tetralone scaffold is a prominent structural motif in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.[1] Among its isomers, this compound presents a synthetically versatile and structurally rigid framework, making it an exemplary candidate for the development of novel therapeutics. Its derivatives have garnered significant attention for their potent pharmacological activities across several critical disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][3] This technical guide provides a comprehensive exploration of the potential applications of this compound in modern drug discovery. We will delve into the key therapeutic areas where this compound derivatives have shown significant promise, elucidate their mechanisms of action, present detailed structure-activity relationships, and provide exemplary experimental protocols to facilitate further research. This document is designed to be a practical resource, bridging foundational chemistry with applied pharmacology to empower researchers in their quest for next-generation medicines.

The this compound Scaffold: A Privileged Framework in Drug Design

This compound (3,4-dihydronaphthalen-2(1H)-one) is a bicyclic ketone derivative of tetralin.[4] Its structure, featuring a fused benzene ring and a cyclohexanone ring, offers a unique three-dimensional topography that is amenable to interaction with a diverse range of biological targets. This inherent versatility has led to its classification as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.

The true power of the this compound core lies in its synthetic tractability. The presence of a reactive ketone group and an aromatic ring allows for a multitude of chemical modifications. The α-protons to the carbonyl are readily deprotonated, facilitating aldol-type condensations and alkylations, while the aromatic ring can undergo electrophilic substitution, allowing for the introduction of a wide array of functional groups. This synthetic flexibility enables the creation of large, diverse libraries of compounds for high-throughput screening and lead optimization.[5]

Therapeutic Applications of this compound Derivatives

Anticancer Agents

The development of novel anticancer agents is a cornerstone of medicinal chemistry, and this compound derivatives have emerged as a highly promising class of compounds.[2] Chalcones, a class of α,β-unsaturated ketones, derived from this compound have demonstrated potent cytotoxic activity against a multitude of human cancer cell lines.[1][6]